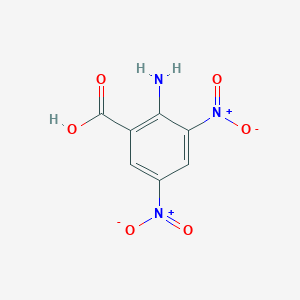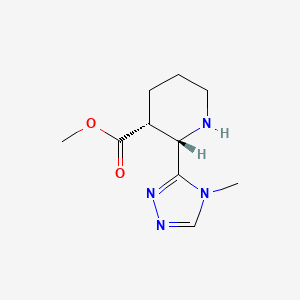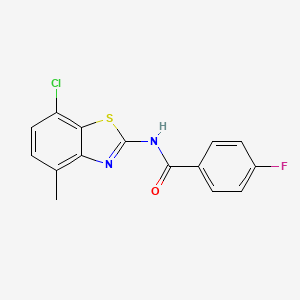![molecular formula C13H10BrClFNO B2459704 4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol CAS No. 1232801-56-7](/img/structure/B2459704.png)
4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol” is a biochemical used for proteomics research . It’s a phenolic organic compound that can be used as a fluorine-containing organic intermediate . It’s used in the synthesis of medicines, pesticides, dyes, etc .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds . This method involves a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular formula of “this compound” is C13H8BrClFNO, and its molecular weight is 328.56 . Unfortunately, the specific 3D structure is not available in the current resources.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. Protodeboronation of pinacol boronic esters is one such reaction . This reaction is not well developed but has been reported to be catalyzed using a radical approach .Aplicaciones Científicas De Investigación
4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol has been studied for its potential applications in the pharmaceutical, chemical, and industrial industries. In the pharmaceutical industry, it has been studied as a potential anti-cancer drug due to its ability to inhibit the growth of cancer cells. In the chemical industry, it has been used as a catalyst for organic reactions. In the industrial industry, it has been used as a corrosion inhibitor and as a flame retardant.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol is not well understood. However, it is believed to act by inhibiting the growth of cancer cells by blocking the activity of certain enzymes involved in cell division. It is also believed to act as a catalyst for organic reactions by increasing the rate of reaction and as a corrosion inhibitor by forming a protective layer on the surface of metals.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have anti-cancer activity and to be a potent inhibitor of the growth of cancer cells. It has also been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol in laboratory experiments include its low cost, its availability, and its low toxicity. The main limitation of using this compound in laboratory experiments is its lack of solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are many potential future directions for the use of 4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol. These include further research into its potential anti-cancer activity, its application as a corrosion inhibitor, its use as a flame retardant, its use as a catalyst for organic reactions, and its potential use as an insecticide. Additionally, further research into its biochemical and physiological effects and its solubility in water could lead to new applications for this compound.
Métodos De Síntesis
4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol can be synthesized via a two-step reaction. The first step involves the reaction of 3-chloro-2-fluorophenylacetonitrile with bromoacetic acid in the presence of anhydrous potassium carbonate and acetic anhydride. The second step involves the reaction of the resulting product with formaldehyde in the presence of sodium hydroxide.
Propiedades
IUPAC Name |
4-bromo-2-[(3-chloro-2-fluoroanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClFNO/c14-9-4-5-12(18)8(6-9)7-17-11-3-1-2-10(15)13(11)16/h1-6,17-18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRWFWLHSIZJFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)NCC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


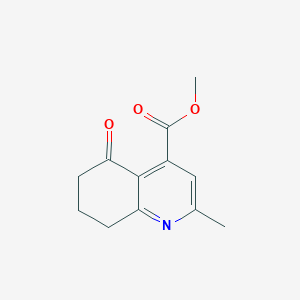
![8-Phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2459623.png)

![{[7-[(2,2-dimethylpropanoyl)oxy]-6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-2-yl]methoxy}acetic acid](/img/structure/B2459626.png)
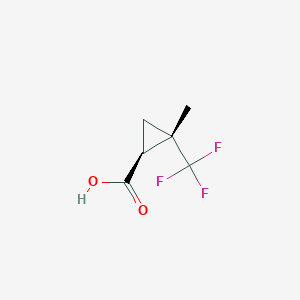
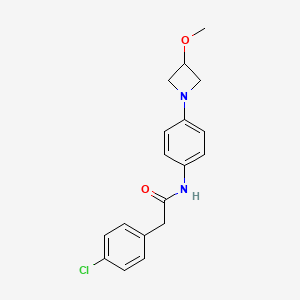
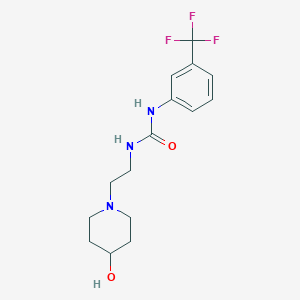
![Methyl 2-[(3-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2459636.png)
